molecular formula C16H18N2O4S2 B2656660 3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide CAS No. 1115871-60-7

3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide

Cat. No. B2656660
CAS RN: 1115871-60-7
M. Wt: 366.45
InChI Key: YJSSBXKJNROCFU-UHFFFAOYSA-N
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Description

3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

This compound is structurally related to thiophene-3-carboxamide derivatives which have shown antibacterial and antifungal activities. For instance, compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated these properties. This suggests potential applications in developing new antimicrobial agents (Vasu et al., 2005).

Anticancer Properties

Compounds structurally similar to 3-{(4-methoxyphenyl)sulfonylamino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide have been evaluated for their anticancer properties. For example, derivatives such as N-(4-((4-((1,4-dioxo-3-(phenylthio)-1,4-dihydronaphthalen-2-yl)amino)phenyl)sulfonyl)phenyl)thiophene-2-carboxamide showed remarkable cytotoxic activity against various human cancer cell lines, indicating potential use in cancer therapy (Ravichandiran et al., 2019).

Enzyme Inhibition

Related compounds have also been studied for their enzyme inhibitory properties. Benzamide derivatives containing sulfonamide and benzamide pharmacophores, similar in structure to 3-{(4-methoxyphenyl)sulfonylamino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide, showed significant inhibitory potential against enzymes like acetylcholinesterase and carbonic anhydrase I and II. This suggests possible applications in treating conditions associated with these enzymes (Tuğrak et al., 2020).

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-10-17-16(19)15-14(9-11-23-15)18(2)24(20,21)13-7-5-12(22-3)6-8-13/h4-9,11H,1,10H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSBXKJNROCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}-N-(prop-2-en-1-yl)thiophene-2-carboxamide

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